

Solubility of acrolein diethyl acetal in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Acrolein diethyl acetal*

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An In-depth Technical Guide to the Solubility of **Acrolein Diethyl Acetal** in Common Organic Solvents

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Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of **acrolein diethyl acetal** (3,3-diethoxy-1-propene), a versatile reagent in organic synthesis. For professionals in research, development, and drug discovery, understanding the solubility of this compound is critical for reaction design, purification, and formulation. Due to a scarcity of published quantitative data, this guide emphasizes the underlying chemical principles governing solubility, provides a qualitative summary of known miscibility, and offers an expert-driven prediction of its behavior in a range of common organic solvents. Critically, we present a detailed, field-proven experimental protocol for researchers to accurately determine solubility in any solvent system, ensuring a self-validating approach to process development.

Introduction to Acrolein Diethyl Acetal

Acrolein diethyl acetal, systematically named 3,3-diethoxy-1-propene, is a protected form of acrolein, a highly reactive α,β -unsaturated aldehyde. The acetal functional group masks the aldehyde's reactivity, allowing for selective reactions at the vinyl group. This property makes it a valuable C3 building block in complex organic synthesis, including the chemoselective Heck arylation for synthesizing 3-arylpropanoate esters and cinnamaldehyde derivatives.^[1]

Chemical Identity and Key Properties:

- Molecular Formula: $C_7H_{14}O_2$ [2]
- Molecular Weight: 130.18 g/mol [3]
- CAS Number: 3054-95-3 [2]
- Appearance: Clear, colorless liquid
- Boiling Point: $\sim 125\text{ }^{\circ}\text{C}$ [1]
- Density: $\sim 0.854\text{ g/mL}$ at $25\text{ }^{\circ}\text{C}$ [1]
- Flash Point: $\sim 15\text{ }^{\circ}\text{C}$ ($59\text{ }^{\circ}\text{F}$) [3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by intermolecular forces. The principle of "like dissolves like" is a fundamental heuristic in chemistry, suggesting that substances with similar polarity and intermolecular force characteristics are more likely to be miscible or soluble in one another.

- Polarity: A molecule's polarity is determined by the distribution of electron density across its structure. Acetal groups, with their C-O bonds, introduce polarity. The overall polarity of **acrolein diethyl acetal** is moderate. It is less polar than small alcohols but more polar than non-polar hydrocarbons.
- Hydrogen Bonding: **Acrolein diethyl acetal** contains ether-like oxygen atoms that can act as hydrogen bond acceptors. However, it lacks hydrogen bond donors (like an -OH or -NH group). This limits its ability to form strong hydrogen bond networks, which is particularly relevant for its solubility in protic solvents like water and alcohols.
- Solvent Classification: Organic solvents are typically classified based on their polarity and hydrogen bonding capability:
 - Non-polar: (e.g., Hexane, Toluene) - Dominated by van der Waals forces.

- Polar Aprotic: (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF) - Possess a significant dipole moment but lack hydrogen bond donors.
- Polar Protic: (e.g., Water, Ethanol, Methanol) - Possess a significant dipole moment and have hydrogen bond donors.

Solubility Profile of Acrolein Diethyl Acetal

Molecular Structure Analysis and Predicted Solubility

The structure of **acrolein diethyl acetal**—containing two polar ether linkages and a non-polar hydrocarbon backbone (ethyl and vinyl groups)—suggests an amphiphilic character. This balance dictates its solubility. The ether oxygens can interact favorably with polar solvents, while the alkyl and vinyl groups interact well with non-polar solvents. Based on this structure, it is predicted to have broad solubility in many common organic solvents, with the exception of highly polar or non-polar extremes where miscibility might be limited.

Published Solubility Data

Quantitative solubility data for **acrolein diethyl acetal** is not widely available in published literature. However, qualitative descriptions from technical data sheets provide a foundational understanding.

Solvent	Type	Reported Solubility	Reference(s)
Water	Polar Protic	Slightly Soluble	[1] [4]
Ethanol	Polar Protic	Miscible	
Diethyl Ether	Polar Aprotic	Miscible	

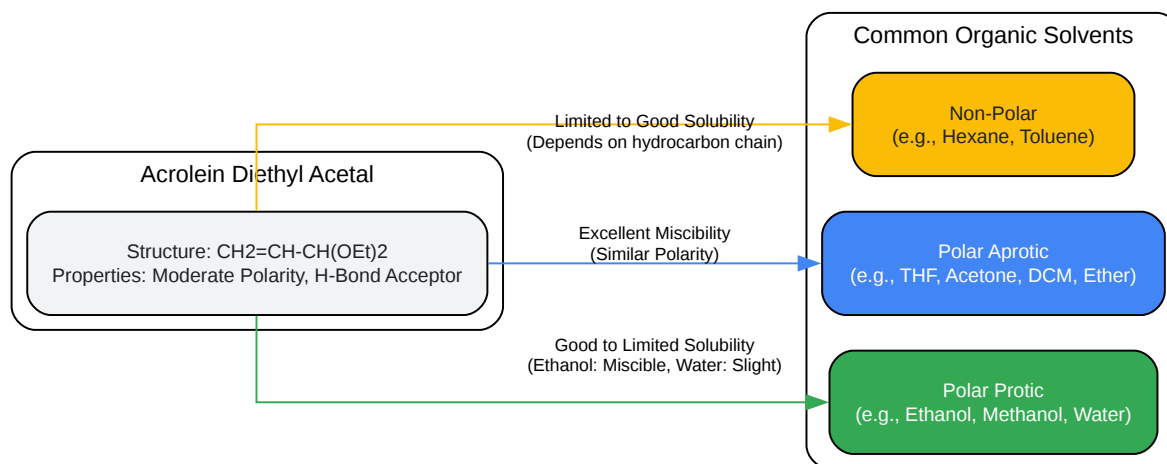
The miscibility in ethanol and diethyl ether is consistent with the "like dissolves like" principle. Both solvents have polarities and hydrogen bonding capabilities that are compatible with the acetal's structure. Its slight solubility in water highlights the limitation of its hydrogen bond accepting nature in the absence of a donor group to fully integrate into water's extensive hydrogen bond network.[\[1\]](#)[\[4\]](#)

Predicted Solubility in Other Common Solvents

Based on its molecular structure and the principles outlined in Section 2.0, we can predict its solubility in other common laboratory solvents.

- **High Miscibility Expected:** In solvents like Tetrahydrofuran (THF), Acetone, Ethyl Acetate, and Dichloromethane (DCM). These polar aprotic solvents have polarities that are highly compatible with the diethyl acetal moiety.
- **Good Solubility Expected:** In non-polar aromatic solvents like Toluene. While toluene is non-polar, its polarizability can interact favorably with the electron density in the acetal.
- **Limited Solubility Expected:** In highly non-polar aliphatic solvents like Hexane or Heptane. The polarity of the two ether groups may be sufficient to limit miscibility with purely non-polar hydrocarbons. A phase separation would not be surprising.

The following diagram illustrates the relationship between solvent type and the predicted solubility of **acrolein diethyl acetal**.



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Caption: Predicted solubility based on solvent classification.

Standard Protocol for Experimental Solubility Determination

To ensure process robustness, experimental verification of solubility is paramount. The following protocol provides a reliable, self-validating method for determining the solubility of **acrolein diethyl acetal** at a given temperature, typically ambient (20-25°C).

Objective: To determine the solubility of **acrolein diethyl acetal** in a selected organic solvent, expressed in g/100 mL.

Materials:

- **Acrolein Diethyl Acetal** ($\geq 96\%$ purity)[3]
- Solvent of interest (Anhydrous or specified grade)
- Glass vial with a screw cap (e.g., 20 mL scintillation vial)
- Calibrated analytical balance (± 0.1 mg)
- Calibrated positive displacement pipettes or gas-tight syringes
- Magnetic stirrer and stir bar
- Constant temperature bath (optional, for non-ambient temperatures)

Methodology:

- Preparation:
 - Place a magnetic stir bar into a clean, dry glass vial.
 - Tare the vial with the stir bar on the analytical balance.
 - Precisely add a known volume of the solvent (e.g., 10.0 mL) to the vial. Record the exact mass.
- Incremental Solute Addition:

- Begin stirring the solvent at a moderate speed to create a vortex without splashing.
- Using a pipette, add a small, known volume of **acrolein diethyl acetal** (e.g., 0.1 mL) to the stirring solvent.
- Allow the solution to stir for 2-3 minutes and visually inspect for complete dissolution. The solution should be clear and homogenous with no cloudiness or separate phase.
- Equilibration and Observation:
 - Continue adding small, precise increments of the solute. After each addition, cap the vial to prevent solvent evaporation and allow the system to equilibrate.
 - The endpoint is reached when a slight, persistent cloudiness (turbidity) or the formation of a second liquid phase is observed that does not disappear after 5-10 minutes of continuous stirring. This indicates that the saturation point has been exceeded.
- Calculation:
 - Record the total volume of **acrolein diethyl acetal** added just before the final increment that caused persistent turbidity.
 - Convert this volume to mass using the density of **acrolein diethyl acetal** (~0.854 g/mL).
[\[1\]](#)
 - Calculate the solubility:
 - $\text{Solubility (g/100 mL)} = (\text{Mass of Solute in g} / \text{Volume of Solvent in mL}) * 100$

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Safety and Handling in Solvent Systems

Acrolein diethyl acetal is a hazardous chemical that requires careful handling.

- **Flammability:** It is a highly flammable liquid with a low flash point. All work should be conducted in a chemical fume hood, away from heat, sparks, and open flames. Equipment must be properly grounded to prevent static discharge.
- **Health Hazards:** The compound may cause skin and serious eye irritation. Inhalation of vapors may lead to respiratory irritation.[5]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong acids, which can react violently or cause hazardous decomposition.[5]
- **Storage:** Store in a cool, well-ventilated, flammable-liquids cabinet, under an inert atmosphere if possible, and away from incompatible materials.

Conclusion

Acrolein diethyl acetal exhibits a solubility profile consistent with a molecule of moderate polarity containing both polar ether groups and non-polar hydrocarbon moieties. It is miscible with common polar aprotic and short-chain protic solvents like diethyl ether and ethanol, but only slightly soluble in water. While quantitative data is limited, its solubility in other solvent systems can be reliably predicted based on chemical principles and, more importantly, determined with high accuracy using the standardized experimental protocol provided in this guide. Adherence to strict safety protocols is essential when handling this flammable and irritant compound in any solvent system.

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- To cite this document: BenchChem. [Solubility of acrolein diethyl acetal in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145652#solubility-of-acrolein-diethyl-acetal-in-common-organic-solvents]

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